7-[4-(benzyloxy)phenyl]-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[4-(benzyloxy)phenyl]-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile: , often referred to as compound I , belongs to the thiazolopyrimidine class of heterocyclic compounds. Its intriguing structure combines a thiazole ring with a pyrimidine moiety, making it a promising scaffold for drug discovery.
Preparation Methods
Synthetic Routes::
One-Pot Synthesis:
Multistep Synthesis:
- The specific reaction conditions for these synthetic routes may vary, but they typically involve refluxing the reactants in suitable solvents with appropriate catalysts.
- While industrial-scale production methods are not widely documented, laboratory-scale syntheses provide a foundation for further optimization.
Chemical Reactions Analysis
Reactivity::
- Compound I can undergo various reactions, including:
Oxidation: Oxidative processes leading to functional group modifications.
Reduction: Reduction of the carbonyl group or other functionalities.
Substitution: Nucleophilic substitution reactions.
- Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
- The specific products depend on the reaction conditions. For example:
- Oxidation may yield hydroxylated derivatives.
- Reduction could lead to corresponding dihydro compounds.
Scientific Research Applications
Chemistry: Compound I serves as a versatile building block for designing novel thiazolopyrimidine derivatives.
Biology and Medicine:
Mechanism of Action
- The precise mechanism by which compound I exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
- Compound I’s uniqueness lies in its thiazolopyrimidine scaffold. Similar compounds include other thiazolopyrimidines with diverse substituents .
Properties
Molecular Formula |
C20H15N3O2S |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
5-oxo-7-(4-phenylmethoxyphenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C20H15N3O2S/c21-12-17-18(22-20-23(19(17)24)10-11-26-20)15-6-8-16(9-7-15)25-13-14-4-2-1-3-5-14/h1-9H,10-11,13H2 |
InChI Key |
LONUNNLFFXXCQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=C(C(=O)N21)C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.